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Compound of Interest

2-(2-bromophenyl)cyclobutan-1-
Compound Name:
one

Cat. No. B6253834

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(2-
bromophenyl)cyclobutan-1-one. The document details predicted spectroscopic data, a
plausible synthetic route, and the logical workflow for its characterization, presented in a format
tailored for specialists in the fields of chemical research and drug development.

Chemical Structure and Properties

2-(2-bromophenyl)cyclobutan-1-one is a halogenated aromatic ketone with the molecular
formula C10H9BrO. Its structure consists of a cyclobutanone ring substituted at the 2-position
with a 2-bromophenyl group. The presence of a chiral center at the carbon atom connecting the
two ring systems implies that this compound can exist as a pair of enantiomers.
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Property Value

Molecular Formula C10H9Bro

Molecular Weight 225.08 g/mol

IUPAC Name 2-(2-bromophenyl)cyclobutan-1-one

SMILES 0O=C1CC(C1)c2cccec2Br

InChi Key INChlKey=VEXZGXQZJXZJSA-UHFFFAQYSA-

N

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following data
has been predicted based on established principles of spectroscopy and analysis of structurally
similar compounds.

'H NMR Spectroscopy

The predicted *H NMR spectrum of 2-(2-bromophenyl)cyclobutan-1-one in CDCls would
exhibit distinct signals corresponding to the aromatic and aliphatic protons.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic protons
7.60 - 7.55 Multiplet 2H
(ortho and para to Br)
_ Aromatic protons
7.35-7.10 Multiplet 2H
(meta to Br)
Methine proton on
4.20-4.10 Multiplet 1H cyclobutanone ring
(CH-Ar)
Methylene protons on
3.20- 3.00 Multiplet 2H cyclobutanone ring
(adjacent to C=0)
Methylene protons on
2.50-2.30 Multiplet 2H cyclobutanone ring

(adjacent to CH-Ar)

3C NMR Spectroscopy

The predicted 13C NMR spectrum in CDCIs would show ten distinct carbon signals.
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Chemical Shift (6, ppm)

Assignment

208.0 Carbonyl carbon (C=0)

140.5 Aromatic carbon (C-CH)

133.0 Aromatic carbon (CH)

129.0 Aromatic carbon (CH)

127.5 Aromatic carbon (CH)

125.0 Aromatic carbon (CH)

122.5 Aromatic carbon (C-Br)

48.0 Methine carbon (CH-Ar)

45.0 Methylene carbon (CH:z adjacent to C=0)
20.0 Methylene carbon (CHz)

Infrared (IR) Spectroscopy

The predicted IR spectrum would display characteristic absorption bands for its functional

groups.

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2980-2850 Medium Aliphatic C-H stretch
Carbonyl (C=0) stretch in a
~1785 Strong
cyclobutanone
~1590, 1470 Medium-Strong Aromatic C=C stretch
~750 Strong C-Br stretch

Mass Spectrometry
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Predicted mass-to-charge ratios for various adducts in high-resolution mass spectrometry are
presented below.[1]

Adduct Predicted m/z
[M+H]* 224.99095
[M+Na]* 246.97289
[M-H]- 222.97639

Synthesis and Experimental Protocols

A plausible synthetic route for 2-(2-bromophenyl)cyclobutan-1-one is via a [2+2]
cycloaddition reaction. This approach is a common and effective method for the formation of
cyclobutane rings.

Proposed Synthetic Pathway: [2+2] Cycloaddition

The synthesis can be envisioned through the reaction of 2-bromostyrene with a suitable ketene
equivalent, such as dichloroketene, followed by dehalogenation.

2-bromostyrene [2+2] Cycloaddition
y

>
[

S
Dichloroketene (in situ)

ntermediate Cycloadducg Dehalogenation (€., Zn/ACOH)= 2-(2-bromophenyl)cyclobutan-1-one

Click to download full resolution via product page

Caption: Proposed synthesis of 2-(2-bromophenyl)cyclobutan-1-one.

Detailed Experimental Protocol

Materials:

e 2-bromostyrene
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» Trichloroacetyl chloride

» Activated zinc dust

o Diethyl ether (anhydrous)

e Glacial acetic acid

e Sodium bicarbonate solution (saturated)
e Brine

e Anhydrous magnesium sulfate

e Hexane

o Ethyl acetate

Procedure:

o Generation of Dichloroketene and Cycloaddition:

o To a stirred solution of 2-bromostyrene (1.0 eq) in anhydrous diethyl ether at 0 °C under
an inert atmosphere, add activated zinc dust (2.0 eq).

o Slowly add a solution of trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether
dropwise over 1 hour.

o Allow the reaction mixture to warm to room temperature and stir for 12 hours.
o Monitor the reaction by thin-layer chromatography (TLC).

e Work-up and Isolation of the Intermediate:
o Filter the reaction mixture through a pad of celite to remove excess zinc.

o Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
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o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude dichlorinated cyclobutanone intermediate.

o Dehalogenation:
o Dissolve the crude intermediate in a mixture of diethyl ether and glacial acetic acid.
o Add activated zinc dust portion-wise with vigorous stirring.
o Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

e Final Work-up and Purification:

Filter the reaction mixture and wash the filtrate with saturated sodium bicarbonate solution

[e]

until the effervescence ceases.
o Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
o Concentrate the solution under reduced pressure.

o Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford pure 2-(2-bromophenyl)cyclobutan-1-one.

Structure Elucidation Workflow

The comprehensive characterization and confirmation of the structure of 2-(2-
bromophenyl)cyclobutan-1-one would follow a logical workflow involving multiple analytical
techniques.
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Caption: Workflow for the structure elucidation of the target compound.
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This workflow ensures a systematic approach, starting from the synthesis and purification of
the compound, followed by a comprehensive spectroscopic analysis to determine its molecular
formula, functional groups, and connectivity, ultimately leading to the unambiguous
confirmation of its chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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